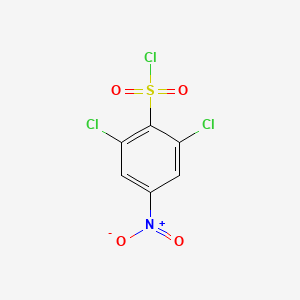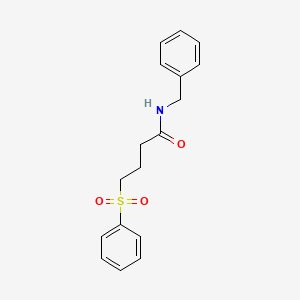
N-benzyl-4-(phenylsulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(phenylsulfonyl)butanamide, also known as BPN14770, is a small molecule drug that has been recently developed for the treatment of various neurological disorders. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies for its potential use in the treatment of Alzheimer's disease, Fragile X syndrome, and other cognitive disorders.
Wissenschaftliche Forschungsanwendungen
Composite Membrane Synthesis for Desalination
Research by Padaki et al. (2013) focused on the synthesis of novel polymers, specifically Poly[(4-aminophenyl)sulfonyl]butanamide (PASB) and its methylated form (mPASB), for creating polysulfone composite membranes used in desalination. These membranes demonstrated significant salt rejection capabilities and hydrophilic properties, indicating potential applications in water purification technologies M. Padaki, A. Isloor, Rajesha Kumar, A. Ismail, T. Matsuura, 2013.
Analytical Chemistry for Environmental Monitoring
Harino et al. (1992) developed a method using gas chromatography for the simultaneous determination of butyltin and phenyltin compounds in aquatic environments. This research is critical for monitoring and controlling pollution levels of organotin compounds, which can have detrimental effects on aquatic life H. Harino, M. Fukushima, M. Tanaka, 1992.
Organic Synthesis Building Blocks
Guinchard et al. (2005) introduced tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a new class of N-(Boc) nitrone equivalents. These compounds serve as versatile building blocks in organic synthesis, enabling the production of N-(Boc)hydroxylamines through reactions with organometallics, highlighting their significance in constructing complex organic molecules Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005.
Ionic Liquids for Chemical Extraction
Research on the application of pyrrolidinium-based ionic liquids by Requejo et al. (2015) for the extraction of benzene from its mixtures with aliphatic hydrocarbons demonstrates the potential of these ionic liquids in industrial separation processes. This study underscores the efficiency and environmental benefits of using ionic liquids over traditional organic solvents P. Requejo, E. Gómez, N. Calvar, Á. Domínguez, 2015.
Antimycobacterial Agents
A study by Malwal et al. (2012) on thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents showcases the potential pharmacological applications of sulfonamide derivatives. Specifically, N-Benzyl-2,4-dinitrobenzenesulfonamide demonstrated significant potency against Mycobacterium tuberculosis, offering a new avenue for tuberculosis treatment Satish R. Malwal, D. Sriram, P. Yogeeswari, V. B. Konkimalla, H. Chakrapani, 2012.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-benzylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-17(18-14-15-8-3-1-4-9-15)12-7-13-22(20,21)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHVOMVAFWEJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


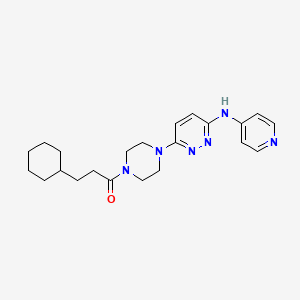
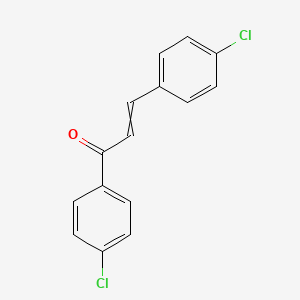
![2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2597433.png)
![7-bromo-4-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2597435.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2597437.png)
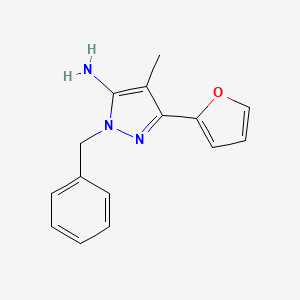
![Ethyl 2-({4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzoyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B2597440.png)


![N-Cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2597446.png)
![6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane](/img/structure/B2597450.png)
